N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

描述

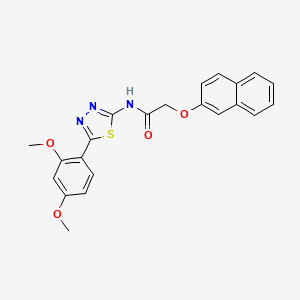

The compound N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a 1,3,4-thiadiazole derivative featuring a 2,4-dimethoxyphenyl group at the 5-position of the thiadiazole ring and a naphthalen-2-yloxy acetamide moiety at the 2-position. Thiadiazole derivatives are known for diverse bioactivities, including antiviral, anticancer, and herbicidal properties .

Key structural features:

- 1,3,4-Thiadiazole core: Imparts metabolic stability and facilitates π-π interactions with biological targets.

- 2,4-Dimethoxyphenyl group: Enhances lipophilicity and may influence receptor binding through methoxy group interactions.

- Naphthalen-2-yloxy acetamide: The naphthalene system likely improves membrane permeability and target engagement via hydrophobic interactions.

属性

IUPAC Name |

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-27-16-9-10-18(19(12-16)28-2)21-24-25-22(30-21)23-20(26)13-29-17-8-7-14-5-3-4-6-15(14)11-17/h3-12H,13H2,1-2H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXLSGNQTKXNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities.

Chemical Structure and Properties

The compound features a thiadiazole ring connected to a 2,4-dimethoxyphenyl group and a naphthalen-2-yloxy acetamide moiety. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇N₃O₃S |

| Molecular Weight | 301.36 g/mol |

| CAS Number | 379730-62-8 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Interaction : It can bind to specific receptors, affecting signal transduction pathways critical for cell function.

- Gene Expression Modulation : The compound might influence the expression of genes associated with cell growth and apoptosis.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound possesses activity against various bacterial strains:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

Anticancer Activity

The compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : The compound can halt the progression of the cell cycle in specific cancer cell lines.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death.

Neuroprotective Effects

Thiadiazole derivatives are also explored for their neuroprotective properties. The mechanism involves:

- Antioxidant Activity : Reducing oxidative stress in neuronal cells.

- Inhibition of Neuroinflammation : Modulating inflammatory pathways that contribute to neurodegenerative diseases.

Case Studies

- Antimicrobial Efficacy Study :

- Cancer Cell Line Study :

- Neuroprotection Assessment :

相似化合物的比较

Structural Analogs and Their Bioactivities

The following table summarizes structurally related 1,3,4-thiadiazole derivatives, highlighting substituent variations and associated biological activities:

Key Observations

Substituent Impact on Activity :

- Naphthalene vs. Phenyl : The naphthalen-2-yloxy group in the target compound and compound 89 () may enhance antiviral activity compared to simpler phenyl derivatives, likely due to increased hydrophobic interactions with viral enzymes .

- Methoxy Groups : The 2,4-dimethoxyphenyl substituent in the target compound mirrors the 3,5-dimethoxy group in herbicidal compound 6an (), suggesting methoxy groups enhance ligand-receptor binding in plant systems .

- Electron-Withdrawing Groups : Trifluoromethyl (compound 5l, ) and nitro groups (compound 3, ) improve neuroprotective and anticancer activities, respectively, via enhanced electron-deficient interactions .

Physical Properties :

- Melting Points : Analogs with rigid substituents (e.g., compound 5l, 269.5–271°C) exhibit higher melting points than flexible derivatives (e.g., compound 6m, 133–135°C), correlating with crystallinity and stability .

Herbicidal Mechanism: Compound 6an disrupts galactose metabolism in plants, indicating that methoxy-rich thiadiazoles could target metabolic enzymes .

常见问题

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including thiadiazole ring formation, acylation, and coupling. Critical steps include:

- Thiadiazole core assembly : Cyclization of thiosemicarbazide derivatives under reflux with reagents like phosphorus oxychloride ().

- Acylation : Reacting the thiadiazole intermediate with naphthalen-2-yloxy acetyl chloride in anhydrous DMF at 0–5°C to prevent side reactions ().

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity, while temperatures >80°C risk decomposition ().

- Purification : Column chromatography (hexane:ethyl acetate, 7:3) or recrystallization (ethanol/water) achieves >95% purity ().

Q. Which spectroscopic and chromatographic methods are critical for structural confirmation?

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm; naphthyloxy protons at δ 7.2–8.1 ppm) ().

- IR : Confirms amide C=O (1670–1690 cm⁻¹) and thiadiazole C=N (1550–1600 cm⁻¹) ().

- HPLC-MS : Validates molecular weight ([M+H]⁺ expected ~480–490 m/z) and purity (>98%) ().

- TLC : Monitors reaction progress (hexane:ethyl acetate, 8:2) ().

Q. What preliminary biological screening approaches are recommended?

- In vitro assays :

- Enzyme inhibition (e.g., lipoxygenase, COX-2) at 10–100 µM concentrations ().

- Antiproliferative activity via MTT assay (IC₅₀ determination in cancer cell lines) ().

- Solubility testing : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference ().

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be resolved?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, cell passage number) ( ).

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. nitro substituents) to isolate pharmacophores ( ).

- Meta-analysis : Pool data from >3 independent labs to identify trends (e.g., logP vs. IC₅₀ correlation) ().

Q. What computational strategies elucidate mechanism of action?

- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, PDB ID 5KIR). Key residues: Arg120 (hydrogen bonding with acetamide) ().

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2.0 Å acceptable) ().

- QSAR : Develop models using descriptors like polar surface area (PSA) and H-bond acceptors ( ).

Q. How can solubility and bioavailability be improved without compromising activity?

Q. How do electronic effects of substituents modulate activity?

- Electron-donating groups (e.g., OMe) : Increase resonance stabilization of the thiadiazole ring, enhancing enzyme binding ().

- Steric effects : Bulky substituents at the naphthyloxy position reduce membrane permeability (logP >5 decreases absorption) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。